N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide
Description
N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane core linked to a methoxyethylaminoethyl substituent.
Properties
Molecular Formula |
C8H18N2O3S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-13-7-6-9-4-5-10-14(11,12)8-2-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
LIKULHHQQLQYBN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCNS(=O)(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide typically involves nucleophilic substitution reactions. One common method includes the reaction of cyclopropanesulfonyl chloride with N-(2-methoxyethyl)ethylenediamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamides and cyclopropane derivatives from the evidence:
Key Differences and Implications
Core Structure: The target compound’s cyclopropanesulfonamide core differs from benzenesulfonamides (e.g., ) and carboxamides (e.g., ).
Substituent Effects: The methoxyethylaminoethyl side chain in the target compound likely improves water solubility compared to Goxalapladib’s trifluoromethyl biphenyl group, which increases lipophilicity and metabolic stability . Unlike the hydroxyiminoethyl group in , the target’s sulfonamide moiety provides stronger hydrogen-bonding capacity, critical for enzyme inhibition.
Biological Activity :
- Goxalapladib’s anti-atherosclerosis activity suggests sulfonamides with bulky substituents (e.g., piperidinyl, trifluoromethyl) may target lipid metabolism pathways. The target compound’s smaller structure could favor different targets, such as proteases or kinases.
Physicochemical Properties: The HPLC retention time of 1.01 minutes for a related compound in indicates high polarity, likely due to ether and aminoethyl groups. This contrasts with Goxalapladib’s higher molecular weight (718.80 vs. ~300 for the target), which may result in longer retention times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
